molecular formula C11H13BrO2 B13533171 2-(4-Bromo-2-methylphenyl)-2-methylpropanoicacid

2-(4-Bromo-2-methylphenyl)-2-methylpropanoicacid

Cat. No.: B13533171
M. Wt: 257.12 g/mol
InChI Key: RSYVZWWKKPINNY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the methyl group on the phenyl ring influence its binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 2-Bromo-4-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol

Uniqueness

2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

RSYVZWWKKPINNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)C(=O)O

Origin of Product

United States

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